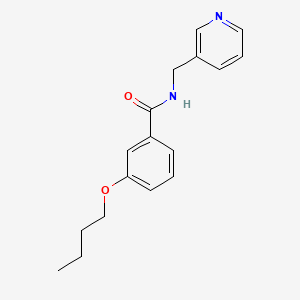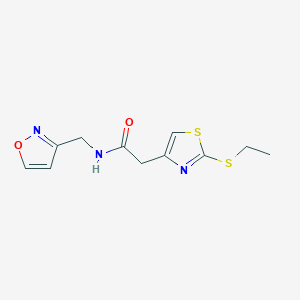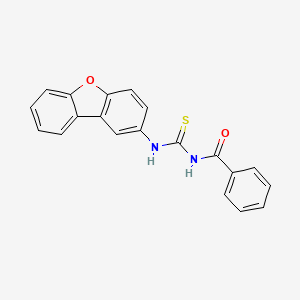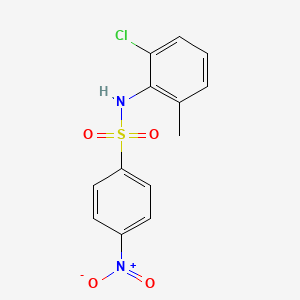![molecular formula C34H24N2O2 B4950211 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid CAS No. 312320-13-1](/img/structure/B4950211.png)
4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to an imidazole ring, which is further substituted with biphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of biphenyl groups through Suzuki coupling reactions. The final step involves the attachment of the benzoic acid group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the biphenyl rings.
科学研究应用
4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The biphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability. The benzoic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar in structure but lacks the imidazole ring.
4,4’-Biphenyldicarboxylic acid: Another related compound with similar applications in polymer chemistry.
4-(4-propan-2-yloxycarbonylphenyl)benzoic acid: Shares the biphenyl and benzoic acid moieties but differs in the substituents.
Uniqueness
4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid is unique due to the presence of both the imidazole ring and biphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O2/c37-34(38)30-21-19-29(20-22-30)33-35-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)32(36-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQOLNGSQBINHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)ACETAMIDE](/img/structure/B4950129.png)
![N-METHYL-4-NITRO-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B4950144.png)

![7-Oxo-7H-5,8,12a-triaza-benzo[c]phenanthrene-2-carboxylic acid ethyl ester](/img/structure/B4950171.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4950174.png)



![potassium 2-[(2-cyano-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethanesulfonate](/img/structure/B4950203.png)
![METHYL 2-({2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4950204.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4950215.png)
![6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B4950223.png)
![2,4-dichloro-N-[3-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B4950227.png)
![2-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4950229.png)
